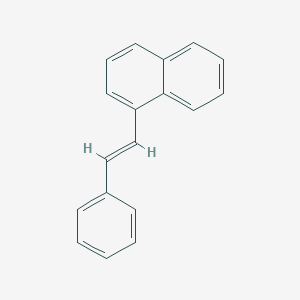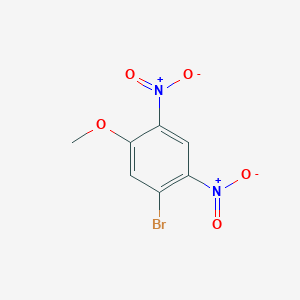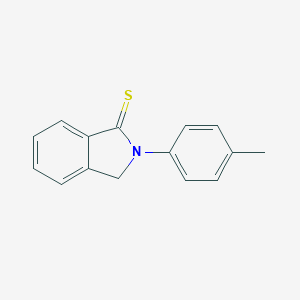
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- is a heterocyclic organic compound that has gained a lot of attention in scientific research due to its unique properties. This compound is also known as thioisoindigo and has been found to exhibit various biological activities, making it a promising candidate for drug discovery and development.
作用机制
The mechanism of action of 1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. It has also been suggested that thioisoindigo inhibits the activity of certain enzymes involved in cancer cell proliferation.
生化和生理效应
Thioisoindigo has been found to exhibit various biochemical and physiological effects. Some of the major effects are listed below:
1. Anti-cancer activity: Thioisoindigo has been shown to induce apoptosis in cancer cells and inhibit their proliferation.
2. Anti-inflammatory activity: Thioisoindigo has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
3. Neuroprotective activity: Thioisoindigo has been shown to protect neurons from oxidative stress-induced damage, making it a potential candidate for the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- has several advantages and limitations for lab experiments. Some of the major advantages and limitations are listed below:
Advantages:
1. Thioisoindigo is relatively easy to synthesize, making it readily available for lab experiments.
2. Thioisoindigo exhibits various biological activities, making it a versatile compound for scientific research.
Limitations:
1. Thioisoindigo is relatively unstable and can degrade under certain conditions, making it difficult to work with.
2. Thioisoindigo can be toxic to cells at higher concentrations, making it important to carefully control the dosage in lab experiments.
未来方向
There are several future directions for the scientific research of 1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)-. Some of the major directions are listed below:
1. Drug Discovery: Thioisoindigo has shown promising anti-cancer properties and could be further developed as a potential drug candidate for cancer therapy.
2. Organic Electronics: Thioisoindigo has shown excellent charge transport properties and could be further developed for use in organic electronic devices.
3. Materials Science: Thioisoindigo has been used as a building block for the synthesis of various functional materials and could be further explored for the development of new materials with unique properties.
Conclusion:
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- is a promising compound for scientific research due to its unique properties and versatile applications. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in drug discovery, organic electronics, and materials science.
合成方法
The synthesis of 1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- involves the reaction of isatin with thiourea in the presence of a catalyst. This reaction results in the formation of thioisoindigo, which can be further purified using various techniques such as column chromatography and recrystallization.
科学研究应用
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- has been extensively studied for its potential applications in various fields of science. Some of the major scientific research applications of this compound are listed below:
1. Cancer Research: Thioisoindigo has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been shown to inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy.
2. Organic Electronics: Thioisoindigo has been found to exhibit excellent charge transport properties, making it a promising candidate for use in organic electronic devices such as solar cells and transistors.
3. Materials Science: Thioisoindigo has been used as a building block for the synthesis of various functional materials such as polymers, liquid crystals, and dyes.
属性
CAS 编号 |
89313-78-0 |
|---|---|
产品名称 |
1H-Isoindole-1-thione, 2,3-dihydro-2-(4-methylphenyl)- |
分子式 |
C15H13NS |
分子量 |
239.3 g/mol |
IUPAC 名称 |
2-(4-methylphenyl)-3H-isoindole-1-thione |
InChI |
InChI=1S/C15H13NS/c1-11-6-8-13(9-7-11)16-10-12-4-2-3-5-14(12)15(16)17/h2-9H,10H2,1H3 |
InChI 键 |
LWRJZRKBDFDIEU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=S |
规范 SMILES |
CC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




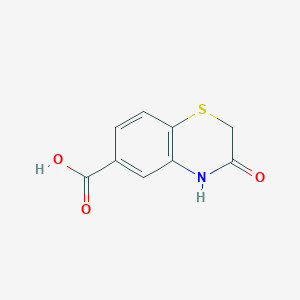
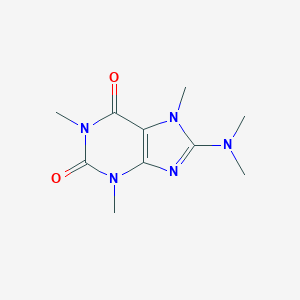

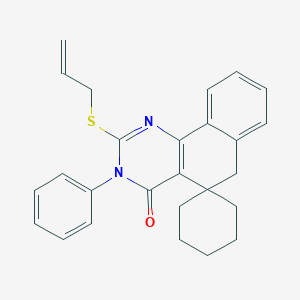


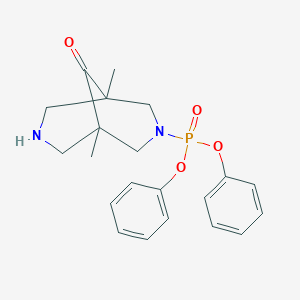

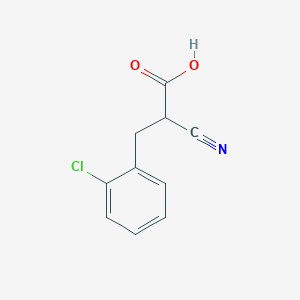
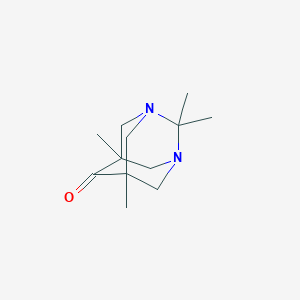
![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)
